

Application Notes and Protocols: Ethyl 2,4,6-trimethylbenzoate in Fragrance Formulation

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Compound of Interest

Compound Name: Ethyl 2,4,6-trimethylbenzoate

Cat. No.: B156424

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These application notes provide a comprehensive overview of **Ethyl 2,4,6-trimethylbenzoate**, a sterically hindered aromatic ester, for its potential use in fragrance formulations. Due to limited publicly available data on its direct application in perfumery, this document combines known physicochemical properties with theoretical applications based on the principles of fragrance chemistry and the behavior of structurally related molecules.

Introduction

Ethyl 2,4,6-trimethylbenzoate (CAS 1754-55-8) is an aromatic ester characterized by a benzene ring substituted with an ethyl ester group and three methyl groups at positions 2, 4, and 6.[1][2] This substitution pattern results in significant steric hindrance around the ester functionality, which is hypothesized to influence its odor profile, chemical stability, and release characteristics from a fragrance matrix. Its structural relative, ethyl benzoate, is known for its sweet, fruity, and floral notes.[3][4] The presence of the three methyl groups in **Ethyl 2,4,6-trimethylbenzoate** is expected to modulate these olfactory properties, potentially introducing unique aromatic facets.

Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl 2,4,6-trimethylbenzoate** is presented in Table 1. These properties are essential for understanding its behavior in fragrance formulations, including its volatility, solubility, and stability.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₆ O ₂	[1]
Molecular Weight	192.25 g/mol	[1]
CAS Number	1754-55-8	[1]
Appearance	Colorless to light yellow to red clear liquid	[5][6]
Boiling Point	121 °C at 7 mmHg	[7]
Density	1.00 g/cm ³	[7]
Refractive Index	1.5020	[7]
Purity (typical)	>95.0% (GC)	[5][6]
LogP (Octanol/Water)	2.789 (Predicted)	[8]

Caption: Table 1: Physicochemical properties of **Ethyl 2,4,6-trimethylbenzoate**.

Hypothetical Odor Profile and Application in Fragrance

Due to the lack of specific sensory data for **Ethyl 2,4,6-trimethylbenzoate**, its odor profile is hypothesized based on its chemical structure. The ethyl ester group is a common feature in many fruity and floral fragrance molecules. The trimethyl-substituted benzene ring may impart woody, spicy, or even slightly herbaceous undertones, while also reducing the overall sweetness and volatility compared to simpler benzoates.

Hypothesized Olfactory Notes:

- Top Notes: Mildly fruity, slightly green.
- Heart Notes: Herbaceous, subtly floral, with a hint of spice.
- Base Notes: Woody, slightly balsamic, with a powdery dry-down.

Potential Applications in Fragrance Formulations:

- **Modifier in Woody and Chypre Accords:** The hypothesized woody and herbaceous character could make it a valuable modifier in cedarwood, sandalwood, and oakmoss compositions, adding complexity and a unique aromatic twist.
- **Fixative in Floral and Fruity Blends:** Due to its relatively high molecular weight and predicted lower volatility, it may act as a fixative, prolonging the perception of more volatile top and middle notes.
- **Component in Masculine Fragrances:** Its potential spicy and woody facets could be well-suited for fougère and other masculine fragrance types.

Experimental Protocols

The following sections detail experimental protocols for the synthesis, sensory evaluation, and quality control of **Ethyl 2,4,6-trimethylbenzoate** for fragrance applications.

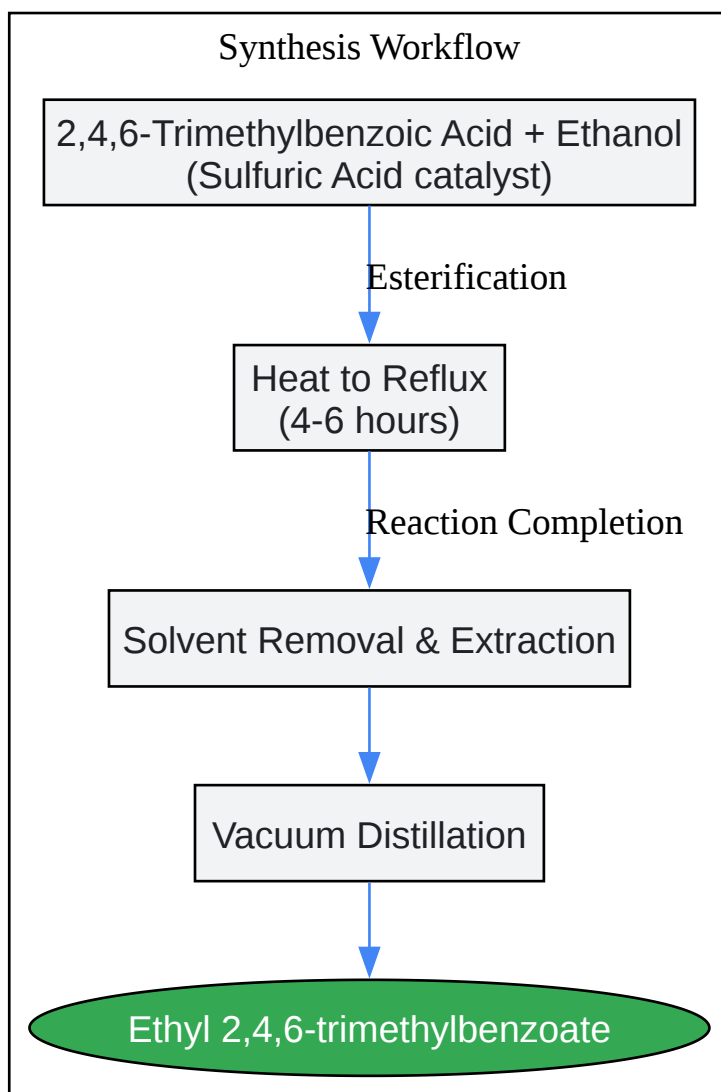
A standard laboratory-scale synthesis can be achieved via Fischer esterification of 2,4,6-trimethylbenzoic acid with ethanol, using a strong acid catalyst.

Materials:

- 2,4,6-trimethylbenzoic acid
- Anhydrous ethanol
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate
- Dichloromethane or diethyl ether
- Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)
- Heating mantle and magnetic stirrer

Procedure:

- In a round-bottom flask, dissolve 2,4,6-trimethylbenzoic acid in an excess of anhydrous ethanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Heat the reaction mixture to reflux for 4-6 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
- Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude **Ethyl 2,4,6-trimethylbenzoate**.
- Purify the crude product by vacuum distillation.



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Caption: Synthesis workflow for **Ethyl 2,4,6-trimethylbenzoate**.

A trained sensory panel is required to formally evaluate the odor profile of the synthesized ester.

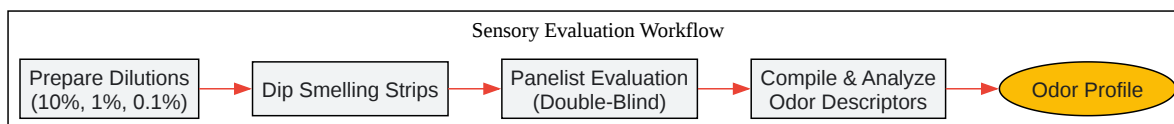
Materials:

- Purified **Ethyl 2,4,6-trimethylbenzoate**
- Odorless solvent (e.g., diethyl phthalate or ethanol)

- Standard smelling strips
- Olfactory evaluation booths

Procedure:

- Prepare a series of dilutions of **Ethyl 2,4,6-trimethylbenzoate** in the chosen solvent (e.g., 10%, 1%, 0.1%).
- Dip smelling strips into each dilution and allow the solvent to evaporate for a few seconds.
- Present the strips to a panel of trained evaluators in a double-blind, randomized order.
- Panelists should record their individual perceptions of the odor, including top, middle, and base notes, at various time intervals (e.g., immediately, after 10 minutes, after 1 hour, and after 4 hours).
- Compile and analyze the descriptive data to establish a comprehensive odor profile.



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Caption: Sensory evaluation workflow.

GC-MS is a standard method for assessing the purity of fragrance raw materials and identifying any potential impurities. A reverse-phase HPLC method has also been described for the analysis of **Ethyl 2,4,6-trimethylbenzoate**.^{[9][10]}

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS).

- Capillary column suitable for fragrance analysis (e.g., DB-5ms).

Typical GC-MS Parameters:

- Injector Temperature: 250 °C
- Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.
- MS Ionization: Electron Ionization (EI) at 70 eV.
- MS Scan Range: m/z 40-400.

Procedure:

- Prepare a dilute solution of the synthesized **Ethyl 2,4,6-trimethylbenzoate** in a suitable solvent (e.g., dichloromethane).
- Inject an appropriate volume of the sample into the GC-MS system.
- Acquire the total ion chromatogram (TIC) and mass spectra.
- Identify the peak corresponding to **Ethyl 2,4,6-trimethylbenzoate** and calculate its purity based on the peak area percentage.
- Identify any impurity peaks by comparing their mass spectra with a library database (e.g., NIST).

Stability in Cosmetic Formulations

The stability of a fragrance ingredient is crucial for its performance in a final product. The steric hindrance in **Ethyl 2,4,6-trimethylbenzoate** is expected to confer good chemical stability.

Protocol for Accelerated Stability Testing:

- Incorporate **Ethyl 2,4,6-trimethylbenzoate** at a typical use level (e.g., 0.1-1.0%) into a base cosmetic formulation (e.g., an emulsion or an alcohol-based solution).
- Store samples of the formulation under various conditions:
 - Elevated temperature (e.g., 40 °C)
 - Refrigerated (4 °C)
 - Room temperature (25 °C)
 - Cyclic temperature (e.g., alternating between -10 °C and 25 °C)
- Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for changes in color, odor, pH, and viscosity.
- Use GC-MS to quantify the concentration of **Ethyl 2,4,6-trimethylbenzoate** at each time point to assess its chemical degradation.

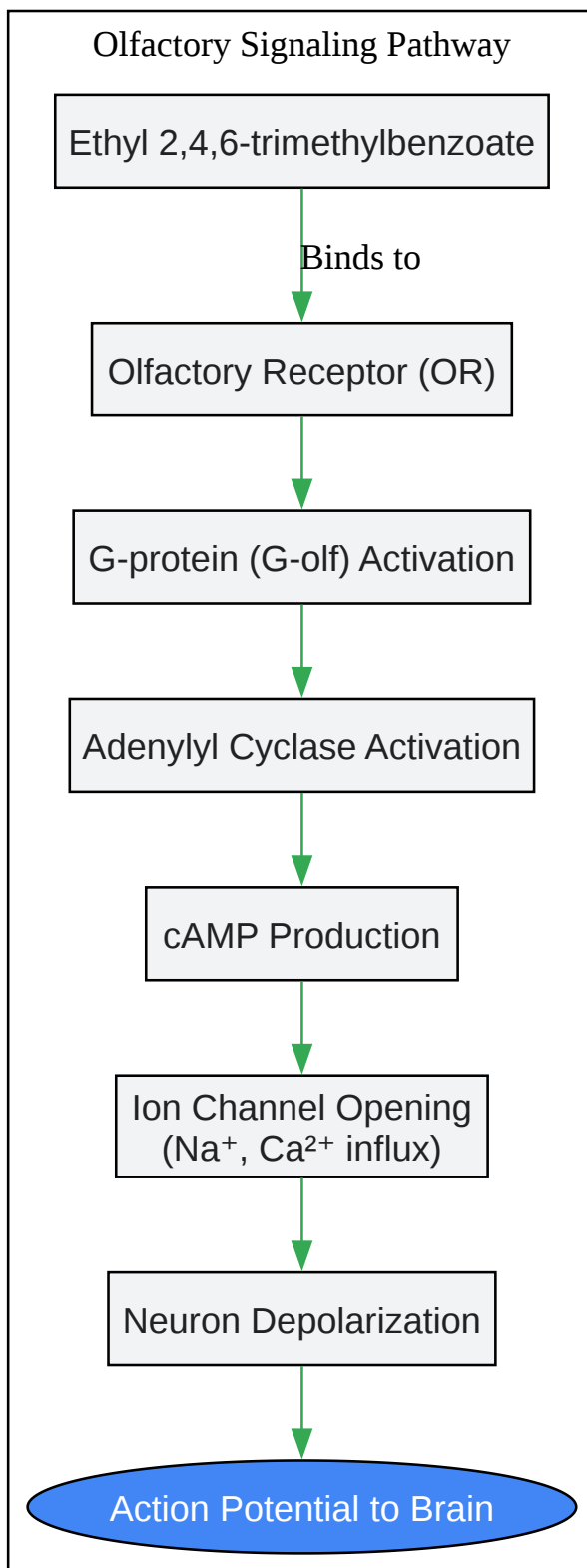
Olfactory Signaling Pathway

The perception of odorants like **Ethyl 2,4,6-trimethylbenzoate** is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a G-protein-coupled signaling cascade.

General Olfactory Signaling Cascade:

- An odorant molecule binds to a specific Olfactory Receptor (OR).
- This binding activates an olfactory-specific G-protein (G-olf).
- The activated G-olf stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
- cAMP opens cyclic nucleotide-gated ion channels, causing an influx of Na⁺ and Ca²⁺ ions.
- The influx of cations leads to depolarization of the neuron, generating a receptor potential.

- If the depolarization reaches the threshold, an action potential is fired and transmitted to the olfactory bulb in the brain for processing.[\[11\]](#)[\[12\]](#)



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Caption: General olfactory signaling pathway for an odorant.

Conclusion

Ethyl 2,4,6-trimethylbenzoate presents an interesting profile for fragrance research due to its unique sterically hindered structure. While specific data on its odor and application are scarce, the provided protocols offer a framework for its synthesis, evaluation, and potential incorporation into fragrance formulations. Further research is warranted to fully characterize its sensory properties and explore its utility in perfumery.

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